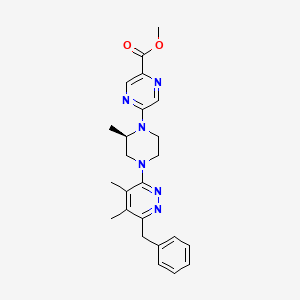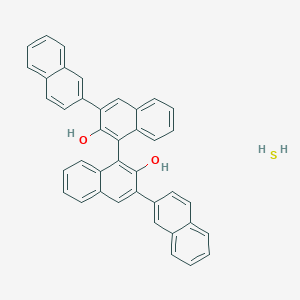![molecular formula C11H9BCl3F4N3 B8092284 6,7-Dihydro-2-(2,4,6-trichlorophenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B8092284.png)
6,7-Dihydro-2-(2,4,6-trichlorophenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dihydro-2-(2,4,6-trichlorophenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate is a complex organic compound characterized by its unique molecular structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-2-(2,4,6-trichlorophenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. The reaction conditions may include the use of specific solvents, temperatures, and catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and properties to suit specific applications.
Common Reagents and Conditions: The reactions typically involve the use of common reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halides). The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different physical and chemical properties. These derivatives can be further utilized in different applications based on their unique characteristics.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a probe or inhibitor to study biological processes. Its ability to interact with specific molecular targets makes it a useful tool in understanding cellular mechanisms.
Medicine: In the medical field, this compound has potential applications in drug development. Its chemical properties can be harnessed to create new therapeutic agents for treating various diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for enhancing the performance of these materials.
作用机制
The mechanism by which 6,7-Dihydro-2-(2,4,6-trichlorophenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired outcomes in research and therapeutic applications.
相似化合物的比较
2-(2,4,6-Trichlorophenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate
6,7-Dihydro-2-(2,4,6-trichlorophenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium chloride
2-(2,4,6-Trichlorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate
Uniqueness: 6,7-Dihydro-2-(2,4,6-trichlorophenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate stands out due to its specific structural features and reactivity profile. These characteristics make it distinct from other similar compounds, allowing it to be used in specialized applications.
属性
IUPAC Name |
2-(2,4,6-trichlorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;trifluoroborane;fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl3N3.BF3.FH/c12-7-4-8(13)11(9(14)5-7)17-6-16-3-1-2-10(16)15-17;2-1(3)4;/h4-6H,1-3H2;;1H/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYIJBDMRJQUTJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.C1CC2=NN(C=[N+]2C1)C3=C(C=C(C=C3Cl)Cl)Cl.[F-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BCl3F4N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8092249.png)






![4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B8092306.png)

![Ethyl 2-[(3-cyanopyridin-2-yl)oxy]acetate](/img/structure/B8092324.png)
